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Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

Cat. No.: B7887366

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of
Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a
competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol
biosynthesis.[1][2][3] Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics
Classification System (BCS) Class Il drug, characterized by low solubility and high permeaubility.
[4][5] A thorough understanding of its physicochemical characteristics is paramount for the
successful formulation, development, and manufacturing of stable and bioavailable drug
products.

Core Physicochemical Properties

Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[6] Its key properties,
including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its
performance. These characteristics are summarized in the tables below.

Table 1: General Properties of Atorvastatin Hemi-
Calcium Salt
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Property Value Reference
[R-(R,R)]-2-(4-fluorophenyl)-
3,0-dihydroxy-5-(1-
methylethyl)-3-phenyl-4-

Chemical Name yiethyl-3-pheny [6]

[(phenylamino)carbonyl]-1H-
pyrrole-1-heptanoic acid, hemi-

calcium salt

Molecular Formula

(C33H34FN20s5)2-Ca

[7]

(anhydrous)
] 1155.34 g/mol (anhydrous
Molecular Weight ]
basis)
White to off-white crystalline
Appearance

powder

[6]

BCS Classification

Class Il (Low Solubility, High
Permeability)

[4]115]

Table 2: Solubility Profile

Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and

absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and

below) and exhibits limited solubility in water.[6][8]
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Solvent | Medium Solubility Reference

o Very slightly soluble; 0.142
Water (Distilled) _ [4][6][8]
mg/mL; 0.000597 mg/mL

Aqueous Solution (pH < 4) Insoluble [6][8]
Phosphate Buffer (pH 7.4) Slightly soluble [6]119]
Methanol Freely soluble; ~68.3 mg/mL [5116119]
Ethanol Slightly soluble; ~0.5 mg/mL [6][10]
Dimethyl Sulfoxide (DMSO) Soluble; ~15 mg/mL [10]
Dimethylformamide (DMF) Soluble; ~25 mg/mL [10]
Acetonitrile Very slightly soluble [6][9]

Table 3: Thermal Properties, Acidity, and Lipophilicity

The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to
exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The
crystalline Form | is noted as the most stable, non-hygroscopic trinydrate.[7] The amorphous
form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]

Parameter Value Reference
Melting Point 159.2 - 160.7 °C [9][12]

pKa (Strongest Acidic) 4.31-4.46 [2][13][14]
logP (Octanol/Water) 4.41 - 6.98* [2][13][14]

*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.

Experimental Protocols

Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized
analytical techniques. The methodologies for determining the key properties are detailed below.
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Solubility Determination (Equilibrium Shake-Flask
Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of
the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.

o Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 37 £ 1 °C
for BCS studies) using a mechanical shaker or orbital incubator.[17]

o Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the
suspension.[17]

o Separation: Immediately separate the undissolved solid from the supernatant by
centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 um
PVDF).

o Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using
a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)
with UV detection.

» Confirmation: Equilibrium is confirmed when consecutive measurements show no significant
change in concentration (e.g., <5% variation).[17]

Crystallinity and Polymorph Assessment (X-Ray Powder
Diffraction - XRPD)

XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous)
and specific polymorph of a substance.[18][19]

o Sample Preparation: Gently pack a small amount of the powder sample into a sample holder,
ensuring a flat, uniform surface.

¢ Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is
typically equipped with a copper X-ray source (Cu Ka radiation).[20]
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o Data Acquisition: Scan the sample over a defined range of diffraction angles (e.g., 2° to 40°
20) at a specified scan rate.[20]

e Analysis: The resulting diffractogram plots X-ray intensity against the diffraction angle (26). A
pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad
halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique
"fingerprint" pattern that can be compared to reference data for identification.[19][20]

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing melting
behavior, phase transitions, and thermal stability.[21][22]

Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a
function of temperature, allowing for the determination of melting points and phase transitions.
[23][24]

e Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into
an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

 Instrumentation: Place both the sample and reference pans into the DSC cell.

e Heating Program: Subject the cell to a controlled temperature program, for example, heating
from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min)
under an inert nitrogen purge.

e Analysis: The resulting thermogram shows heat flow versus temperature. An endothermic
peak corresponds to melting, and the peak onset or maximum is taken as the melting point.
[22] The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is
heated, providing information on water content, residual solvents, and decomposition
temperature.[25][26]

o Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) onto the TGA
balance pan.
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e Instrumentation: The instrument consists of a high-precision balance situated within a
furnace.

» Heating Program: Heat the sample according to a defined temperature program (e.g., from
ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]

e Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-
wise loss of mass indicates events such as dehydration, desolvation, or thermal
decomposition.[21]

Lipophilicity Measurement (logP by Shake-Flask)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting
its absorption and distribution.[27]

o System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer
like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by
separation.

 Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an
equal volume of the pre-saturated octanol phase.

» Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be
established, then allow the two phases to separate completely, often aided by centrifugation.

e Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol
phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]

e Calculation: Calculate logP using the formula: LogP = logio ([Concentration in Octanol] /
[Concentration in Aqueous]).[27]

Mechanism of Action and Workflow Visualization

Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis
pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling
cascades.[28] The characterization of its physicochemical properties follows a structured
workflow to ensure comprehensive data is gathered for formulation development.
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Figure 1. Atorvastatin's inhibition of the HMG-CoA reductase pathway.
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Atorvastatin's inhibition of the HMG-CoA reductase pathway.
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Figure 2. General workflow for physicochemical characterization.
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General workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical Properties of Atorvastatin Hemi-
Calcium Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7887366#physicochemical-properties-of-atorvastatin-
hemi-calcium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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